2-(4-Chloro-3-methoxymethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
Overview
Description
2-(4-Chloro-3-methoxymethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-methoxymethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane typically involves the reaction of 4-chloro-3-methoxymethoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-methoxymethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane primarily undergoes:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and boronic esters.
Protodeboronation: This reaction involves the removal of the boronic ester group, often catalyzed by acids or bases.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH) in aqueous or organic solvents.
Major Products
Suzuki–Miyaura Coupling: Biphenyl derivatives or other coupled products.
Protodeboronation: The corresponding aryl or vinyl compounds without the boronic ester group.
Scientific Research Applications
2-(4-Chloro-3-methoxymethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is extensively used in:
Chemistry: As a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: In the development of bioactive compounds and pharmaceuticals.
Medicine: For the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: In the production of polymers, agrochemicals, and electronic materials.
Mechanism of Action
The compound exerts its effects primarily through the Suzuki–Miyaura coupling mechanism. The process involves:
Oxidative Addition: The palladium catalyst forms a complex with the aryl or vinyl halide.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic Acid
- 4-Chlorophenylboronic Acid
- 2-Methoxyphenylboronic Acid
Uniqueness
2-(4-Chloro-3-methoxymethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is unique due to its:
- Enhanced Stability : The presence of the dioxaborolane ring increases its stability compared to simple boronic acids.
- Functional Group Tolerance : It can participate in reactions without interfering with other functional groups present in the molecule.
This compound’s versatility and stability make it a valuable tool in modern synthetic chemistry.
Properties
IUPAC Name |
2-[4-chloro-3-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BClO4/c1-13(2)14(3,4)20-15(19-13)10-6-7-11(16)12(8-10)18-9-17-5/h6-8H,9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRFOAAPPNBTGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)OCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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